molecular formula C8H7ClO4S B2597709 4-((Chlorosulfonyl)methyl)benzoic acid CAS No. 92614-57-8

4-((Chlorosulfonyl)methyl)benzoic acid

Cat. No.: B2597709
CAS No.: 92614-57-8
M. Wt: 234.65
InChI Key: DAGYFDUEPISFBZ-UHFFFAOYSA-N
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Description

“4-((Chlorosulfonyl)methyl)benzoic acid” is an organic compound that is used as a chemical reagent in various applications . It is used in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula ClSO2C6H4CO2H . The compound has a molecular weight of 220.63 .


Chemical Reactions Analysis

“this compound” is used as a reagent in various chemical reactions. For example, it is used in the preparation of polymer-bound transfer hydrogenation catalysts and 4-(carboxymethyl-sulfamoyl)-benzoyladenosine . It is also used as a reagent in the sulfonation of γ-cyclodextrin .


Physical and Chemical Properties Analysis

“this compound” is an off-white to beige powder . It has a melting point of 233-235 °C .

Safety and Hazards

“4-((Chlorosulfonyl)methyl)benzoic acid” is considered hazardous. It can cause skin corrosion and serious eye damage . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Properties

IUPAC Name

4-(chlorosulfonylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGYFDUEPISFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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